5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid

Description

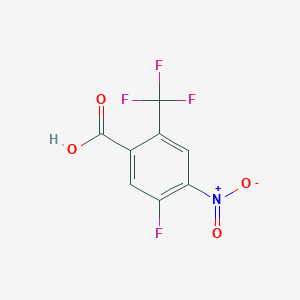

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with a molecular formula C₈H₃F₄NO₄ (calculated based on substituents). This compound features a trifluoromethyl group (-CF₃) at position 2, a nitro group (-NO₂) at position 4, and a fluorine atom at position 5 on the benzoic acid backbone.

Properties

IUPAC Name |

5-fluoro-4-nitro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO4/c9-5-1-3(7(14)15)4(8(10,11)12)2-6(5)13(16)17/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJGCNDZTDZZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240245 | |

| Record name | 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140039-72-0 | |

| Record name | 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140039-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid typically involves the nitration of 5-Fluoro-2-(trifluoromethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and optimization of reaction parameters to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 5-Fluoro-4-amino-2-(trifluoromethyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research and development .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Calculated molecular weight based on formula.

Structural and Electronic Differences

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing groups (EWGs), which increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

- Steric Considerations: The -CF₃ group at position 2 and -NO₂ at position 4 create steric hindrance, which may influence reactivity in substitution or coupling reactions. Comparatively, 4-nitro-2-(trifluoromethyl)benzoic acid lacks the fluorine at position 5, reducing steric bulk .

Biological Activity

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid (commonly referred to as FNBA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of FNBA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of FNBA is C9H5F4N2O2, characterized by the presence of a trifluoromethyl group and a nitro group on the benzoic acid framework. The structural features contribute to its unique chemical reactivity and biological profile.

Biological Activity Overview

FNBA exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that FNBA possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anticancer Potential : Preliminary research indicates that FNBA may inhibit cancer cell proliferation, particularly in certain types of tumors. The mechanisms may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of FNBA can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : FNBA may inhibit key enzymes involved in metabolic pathways, influencing processes such as cell growth and apoptosis. For instance, it has shown potential as an inhibitor of DPP-4, an enzyme relevant in diabetes management .

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and downstream signaling pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of FNBA compared to non-fluorinated analogs. SAR studies indicate that modifications to the benzoic acid structure can lead to variations in potency and selectivity against different biological targets .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Related non-fluorinated analog | Low | Low | Low |

Case Studies

- Antimicrobial Efficacy : A study conducted on FNBA demonstrated its effectiveness against drug-resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant infections.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that FNBA induces apoptosis through the activation of caspase pathways. This finding supports its potential use as an anticancer agent.

- Inflammation Models : FNBA was tested in animal models for inflammation, showing reduced markers of inflammation compared to control groups. This suggests its potential role in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves multi-step halogenation and nitration of benzoic acid derivatives. For example:

Halogenation : Start with a precursor like 2-(trifluoromethyl)benzoic acid. Introduce fluorine via electrophilic fluorination using reagents such as Selectfluor™ under anhydrous conditions .

Nitration : Controlled nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration or ring degradation .

Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation from fluorinated nitro compounds .

- Ventilation : Use a fume hood to avoid inhalation of toxic fumes during synthesis or handling .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated halogenated waste containers .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization or byproduct formation) be minimized during synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 0°C during nitration) reduce side reactions like meta-nitration .

- Directing Groups : Use protecting groups (e.g., methyl esters) to direct nitro group placement .

- Catalysts : Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

Data Contradiction Note : Conflicting yields in literature (40–70%) may arise from varying solvent polarities; optimize with DCM or DMF .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for structural confirmation?

- Methodological Answer :

- Multi-Technique Validation : Combine / NMR, IR (C=O stretch ~1700 cm⁻¹), and X-ray crystallography .

- Computational Aids : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09) to confirm substituent effects .

Example : A nitro group at the 4-position deshields adjacent protons, causing distinct splitting patterns in NMR .

Q. What strategies improve solubility for biological assays without compromising stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.